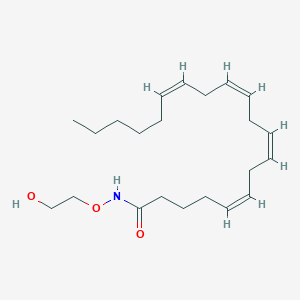

oxy-Arachidonoyl ethanolamide

Description

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethoxy)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-26-21-20-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMKTCMIIFBOGG-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of oxy-Arachidonoyl Ethanolamide (oxy-AEA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxy-Arachidonoyl ethanolamide (oxy-AEA), a synthetic analog of the endogenous cannabinoid anandamide (B1667382) (AEA), represents a significant development in the field of cannabinoid research. Unlike its endogenous counterpart, oxy-AEA exhibits a remarkable reversal in cannabinoid receptor selectivity, demonstrating a higher affinity for the peripheral cannabinoid receptor 2 (CB2) over the central cannabinoid receptor 1 (CB1).[1][2] This unique pharmacological profile makes oxy-AEA a valuable tool for investigating the physiological and pathophysiological roles of the CB2 receptor and a promising lead compound for the development of peripherally acting cannabinoid-based therapeutics with potentially reduced psychoactive side effects. This technical guide provides an in-depth overview of the synthesis, biochemical properties, and experimental characterization of oxy-AEA.

Biochemical and Pharmacological Profile

Oxy-AEA, chemically known as N-(2-hydroxyethoxy)-5Z,8Z,11Z,14Z-eicosatetraenamide, is the O-alkyl-N-acyl oxyhomologue of anandamide.[2] Its defining characteristic is its preferential binding to the human CB2 receptor.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for oxy-AEA in comparison to Anandamide (AEA), highlighting its distinct receptor binding profile.

| Compound | Parameter | Human CB1 Receptor | Human CB2 Receptor | Reference |

| This compound (oxy-AEA) | Kᵢ (μM) | 0.47 | 0.081 | [2] |

| Anandamide (AEA) | Kᵢ (μM) | 0.07 | 0.18 | [2] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

The synthesis of this compound is achieved through a chemoselective process, as detailed by Appendino et al. (2006).[1] The following protocol is a summary of the key steps involved.

Synthesis of this compound

Objective: To synthesize N-(2-hydroxyethoxy)-5Z,8Z,11Z,14Z-eicosatetraenamide (oxy-AEA).

Materials:

-

Arachidonic acid

-

O-[2-(triisopropylsilyoxy)ethyl]hydroxylamine

-

Propylphosphonic anhydride (B1165640) (PPAA)

-

N-[2-(tert-butyldiphenylsilyloxy)ethyl]hydroxylamine

-

Appropriate solvents and reagents for reaction and purification (e.g., dichloromethane, ethyl acetate, hexane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Protection of the hydroxyl group: The synthesis begins with the protection of the hydroxyl group of 2-aminoethoxyethanol to prevent unwanted side reactions. This is typically achieved using a silyl (B83357) ether protecting group, such as a triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) group, to yield O-[2-(triisopropylsilyoxy)ethyl]hydroxylamine or N-[2-(tert-butyldiphenylsilyloxy)ethyl]hydroxylamine respectively.[1]

-

Acylation: The protected hydroxylamine (B1172632) is then acylated with arachidonic acid. The choice of coupling reagent is critical for chemoselectivity. The use of propylphosphonic anhydride (PPAA) or a combination of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT) allows for the selective formation of the desired amide bond.[1]

-

Deprotection: The silyl protecting group is removed from the hydroxyl group to yield the final product, this compound. This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

-

Purification: The crude product is purified using column chromatography on silica gel to obtain pure this compound.

Characterization: The structure and purity of the synthesized oxy-AEA are confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the compound.

[³⁵S]GTPγS Binding Assay for Functional Activity

Objective: To determine the functional activity of oxy-AEA at the CB2 receptor by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins.

Materials:

-

Membrane preparations from cells expressing the human CB2 receptor (e.g., CHO-hCB2 cells)

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

Guanosine diphosphate (B83284) (GDP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, EDTA, and NaCl)

-

Test compound (oxy-AEA) and a reference full agonist

-

Scintillation counter

Procedure:

-

Membrane Preparation: Cell membranes expressing the CB2 receptor are prepared by homogenization and centrifugation.

-

Assay Setup: In a microplate, the cell membranes are incubated with GDP, the test compound (oxy-AEA at various concentrations), and the assay buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS. The filters are then washed with ice-cold buffer.

-

Quantification: The amount of bound [³⁵S]GTPγS on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. The data is then plotted to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) of oxy-AEA.

Visualizations

Experimental Workflow: Synthesis and Characterization of oxy-AEA

Caption: Workflow for the synthesis, purification, and characterization of oxy-AEA.

Signaling Pathway of this compound at the CB2 Receptor

References

The Endogenous Role of Oxygenated Anandamide Metabolites: A Technical Guide for Researchers

An in-depth exploration of the biosynthesis, signaling, and analysis of Prostaglandin (B15479496) Ethanolamides, HETE-EAs, and EET-EAs.

Introduction

Anandamide (B1667382) (N-arachidonoylethanolamine or AEA), the first identified endogenous cannabinoid, is a critical signaling lipid involved in a myriad of physiological processes. While its interactions with cannabinoid receptors CB1 and CB2 are well-documented, the roles of its oxygenated metabolites are emerging as a crucial area of research, revealing a complex interplay between the endocannabinoid and eicosanoid signaling pathways. This technical guide provides a comprehensive overview of the endogenous roles of these oxygenated anandamide metabolites, tailored for researchers, scientists, and drug development professionals. We delve into their biosynthesis via cyclooxygenase-2 (COX-2), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes, their distinct signaling cascades, and detailed experimental protocols for their study.

Biosynthesis of Oxygenated Anandamide Metabolites

Anandamide's structural similarity to arachidonic acid makes it a substrate for several oxygenating enzymes, leading to the formation of a diverse array of bioactive lipids.[1][2] The primary enzymatic pathways involved are:

-

Cyclooxygenase-2 (COX-2): This enzyme converts anandamide into prostaglandin H2 ethanolamide (PGH2-EA), which is further metabolized by specific prostaglandin synthases into various prostaglandin ethanolamides (PG-EAs), also known as prostamides.[3][4]

-

Lipoxygenases (LOX): Various LOX isoforms (5-LOX, 12-LOX, and 15-LOX) catalyze the formation of hydroxyeicosatetraenoyl-ethanolamides (HETE-EAs).[2][5]

-

Cytochrome P450 (CYP450): CYP450 enzymes, particularly isoforms like CYP2J2, CYP2D6, and CYP3A4, metabolize anandamide to produce both HETE-EAs and epoxyeicosatrienoyl-ethanolamides (EET-EAs).[6][7][8]

These metabolic pathways are not merely for degradation but generate novel signaling molecules with unique biological activities.

Signaling Pathways of Oxygenated Anandamide Metabolites

The oxygenated metabolites of anandamide exert their effects through a variety of receptors and signaling pathways, often distinct from those of anandamide itself.

Prostaglandin Ethanolamides (PG-EAs)

PG-EAs, such as PGE2-EA and PGD2-EA, have been shown to interact with prostanoid receptors, albeit with different affinities compared to their corresponding free acid prostaglandins (B1171923).[4] For instance, PGD2-EA can induce apoptosis in cancer cells through mechanisms that may be independent of traditional prostaglandin receptors, instead involving cellular redox modulation.[9] The signaling cascades initiated by PG-EAs can involve G-protein coupled receptors (GPCRs) leading to changes in intracellular cyclic AMP (cAMP) levels and activation of downstream kinases.[10][11]

Hydroxyeicosatetraenoyl-ethanolamides (HETE-EAs)

The biological activities of HETE-EAs are still under active investigation. Some studies suggest that they can modulate cannabinoid receptor activity. For example, 12-HETE-EA has been shown to have a higher affinity for the CB1 receptor than anandamide itself.[12] Their signaling may also involve modulation of ion channels and other cellular targets.

Epoxyeicosatrienoyl-ethanolamides (EET-EAs)

EET-EAs have garnered significant attention for their diverse biological effects, including anti-inflammatory and vasodilatory properties.[13] 5,6-EET-EA, for instance, is a potent and selective agonist for the CB2 receptor.[8] EETs can also activate Transient Receptor Potential (TRP) channels, such as TRPV4, leading to calcium influx and downstream signaling events.[14][15] The signaling of EETs can be mediated through G-protein coupled receptors, leading to the activation of pathways involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK).[16]

Quantitative Data

The following tables summarize key quantitative data regarding the enzymatic production and receptor interactions of oxygenated anandamide metabolites.

Table 1: Enzyme Kinetic Parameters for Anandamide Oxygenation

| Enzyme | Substrate | Metabolite(s) | Km (µM) | Vmax or kcat | Source |

| Human P450 4F2 | Anandamide | 20-HETE-EA | 0.7 | - | [6] |

| Human Liver Microsomes (P450) | Anandamide | EET-EAs | 4 - 5 | - | [6] |

| Human CYP2J2 | Anandamide | 20-HETE-EA, EET-EAs | ~10 - 468 | 0.2 - 23.3 pmol/min/pmol P450 | [7] |

| Soybean 15-LOX | Anandamide | 15(S)-HPETE-EA | Similar to linoleic acid | Similar to linoleic acid | [17] |

Table 2: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Oxygenated Anandamide Metabolites

| Metabolite | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Source |

| 12-hydroxyanandamide | Brain Cannabinoid Receptor | Ligand displacement | ~2x higher affinity than anandamide | - | [12] |

| 5,6-EET-EA | Human CB2 Receptor | Radioligand binding | Potent | - | [8] |

| PGD2 | Human Osteoclasts (CRTH2) | Apoptosis assay | - | 3.07 ± 2.5 | [18] |

| PGD2 metabolites | ILC2s (DP2) | Cell migration | - | 17.4 - 91.7 | [19] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of these lipid mediators. Below are representative protocols for their analysis.

Protocol 1: Quantification of Oxygenated Anandamide Metabolites by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of PG-EAs, HETE-EAs, and EET-EAs from biological samples.

1. Sample Preparation and Extraction:

- Homogenize tissue samples or use cell lysates in a suitable buffer.

- Spike the sample with deuterated internal standards for each class of metabolite to be quantified.

- Perform liquid-liquid extraction (LLE) with a solvent such as ethyl acetate (B1210297) or a solid-phase extraction (SPE) using a C18 or HLB cartridge.[20][21]

- Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Utilize a reverse-phase C18 column for chromatographic separation.

- Employ a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium (B1175870) acetate to improve ionization.

- Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.[3][21][22]

Start [label="Biological Sample", shape=ellipse, fillcolor="#FBBC05"];

Homogenization [label="Homogenization & \nInternal Standard Spiking"];

Extraction [label="Liquid-Liquid or\nSolid-Phase Extraction"];

Evaporation [label="Solvent Evaporation"];

Reconstitution [label="Reconstitution in\nMobile Phase"];

LC_Separation [label="LC Separation\n(C18 column)"];

MS_Detection [label="MS/MS Detection\n(MRM mode)"];

Data_Analysis [label="Data Analysis &\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Homogenization;

Homogenization -> Extraction;

Extraction -> Evaporation;

Evaporation -> Reconstitution;

Reconstitution -> LC_Separation;

LC_Separation -> MS_Detection;

MS_Detection -> Data_Analysis;

}

Protocol 2: In Vitro COX-2 Activity Assay with Anandamide

This protocol measures the ability of COX-2 to oxygenate anandamide.

1. Reaction Setup:

- Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors like hematin (B1673048) and a reducing agent (e.g., phenol (B47542) or epinephrine).[23]

- Add purified recombinant COX-2 enzyme to the buffer.

- Initiate the reaction by adding anandamide (substrate) at a desired concentration.

2. Reaction Termination and Product Analysis:

- After a defined incubation period at 37°C, terminate the reaction by adding a quenching solution (e.g., a cold organic solvent like ethyl acetate containing an internal standard).

- Extract the lipid products as described in Protocol 1.

- Analyze the formation of PG-EAs using LC-MS/MS.[3]

Protocol 3: Lipoxygenase (LOX) Activity Assay with Anandamide

This spectrophotometric assay is a common method for measuring LOX activity.

1. Reagent Preparation:

- Prepare a substrate solution of anandamide in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).

- Prepare the LOX enzyme solution from a biological source (e.g., soybean lipoxygenase as a commercially available option, or a tissue homogenate).

2. Spectrophotometric Measurement:

- In a quartz cuvette, mix the buffer and anandamide substrate solution.

- Initiate the reaction by adding the LOX enzyme solution.

- Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxy product (HPETE-EA).[24] The rate of absorbance change is proportional to the enzyme activity.

Protocol 4: In Vitro Cytochrome P450 (CYP450) Metabolism of Anandamide

This protocol assesses the metabolism of anandamide by specific CYP450 isoforms.

1. Incubation with Microsomes or Recombinant Enzymes:

- Incubate anandamide with human liver or kidney microsomes, which contain a mixture of CYP450 enzymes, or with specific recombinant CYP450 isoforms expressed in a suitable system (e.g., baculovirus-infected insect cells).[6][25]

- The incubation mixture should contain a NADPH-generating system to support CYP450 activity.

2. Metabolite Extraction and Identification:

- Terminate the reaction and extract the metabolites as described in Protocol 1.

- Analyze the formation of HETE-EAs and EET-EAs by LC-MS/MS.[7] To identify the specific CYP450 isoforms involved, selective chemical inhibitors or antibodies can be included in the incubation.[26]

Conclusion and Future Directions

The study of oxygenated anandamide metabolites is a rapidly evolving field that is uncovering novel signaling paradigms and potential therapeutic targets. These lipid mediators possess distinct biological activities that are often different from their parent compound, anandamide, thereby expanding the functional repertoire of the endocannabinoid system. For researchers in drug discovery, understanding the formation and action of these metabolites is critical, as pharmacological modulation of anandamide levels through inhibition of its primary degrading enzyme, FAAH, will inevitably lead to shunting of anandamide into these oxidative pathways.[7]

Future research should focus on further elucidating the specific receptors and downstream signaling pathways for all identified metabolites, quantifying their endogenous levels in various tissues under physiological and pathological conditions, and exploring their therapeutic potential in areas such as inflammation, pain, and cancer. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for scientists dedicated to unraveling the complexities of this fascinating class of signaling molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay of Endocannabinoid Oxidation by Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Oxygenation of Anandamide by Lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anandamide metabolism by human liver and kidney microsomal cytochrome p450 enzymes to form hydroxyeicosatetraenoic and epoxyeicosatrienoic acid ethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of Anandamide by Human Cytochrome P450 2J2 in the Reconstituted System and Human Intestinal Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Cytochrome P450-Derived Epoxygenated Metabolite of Anandamide Is a Potent Cannabinoid Receptor 2-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anandamide hydroxylation by brain lipoxygenase:metabolite structures and potencies at the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural determinants of 5′,6′-epoxyeicosatrienoic acid binding to and activation of TRPV4 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]

- 20. Set up and validation of a sensitive method to quantify prostaglandins, prostaglandin-glycerol esters and prostaglandin-ethanolamides, as well as their respective precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cyclooxygenase-2 Mediates Anandamide Metabolism in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. cms.softsecrets.com [cms.softsecrets.com]

An In-Depth Technical Guide to the Cannabinoid Receptor Binding Affinities of Anandamide vs. its Oxygenated Metabolites

An in-depth technical guide on the comparative binding affinities of Anandamide (B1667382) and its oxygenated metabolites for cannabinoid receptors.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Anandamide (N-arachidonoyl ethanolamide, AEA), a primary endocannabinoid, is metabolized in vivo through several oxidative pathways, yielding a class of compounds broadly termed oxy-Arachidonoyl ethanolamides. These metabolites, including hydroxylated and epoxidized derivatives, exhibit distinct pharmacological profiles, particularly in their binding affinities for the cannabinoid receptors, CB1 and CB2. This document provides a comprehensive analysis of these binding affinities, details the experimental methodologies used for their determination, and illustrates the relevant biological and experimental pathways. Understanding these differences is critical for the development of novel therapeutics targeting the endocannabinoid system, as metabolic transformation significantly alters the potency and selectivity of the endogenous ligand.

Introduction to Anandamide and its Oxidative Metabolism

Anandamide is an endogenous lipid mediator that plays a crucial role in a multitude of physiological processes by activating cannabinoid receptors.[1][2] The biological activity of AEA is tightly regulated not only by its synthesis and degradation via fatty acid amide hydrolase (FAAH) but also by its metabolism into various oxygenated derivatives.[3] Three primary enzymatic pathways are responsible for this transformation:

-

Cyclooxygenase-2 (COX-2): Converts AEA into prostaglandin-ethanolamides (Prostamides).[1][4][5]

-

Lipoxygenases (LOX): Metabolize AEA into various hydroxyeicosatetraenoyl-ethanolamides (HETE-EAs).[1][6]

-

Cytochrome P450 (P450) Monooxygenases: Produce epoxyeicosatrienoyl-ethanolamides (EET-EAs) and additional HETE-EAs.[1][3]

These oxygenated metabolites are not merely inactive byproducts; they possess their own biological activities, often with receptor binding profiles that diverge significantly from the parent molecule, anandamide.[1][5] This guide focuses on the comparative binding affinities of key LOX and P450 metabolites relative to AEA at CB1 and CB2 receptors.

Comparative Binding Affinity Data

The binding affinity of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. It is typically reported as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ value indicates a higher binding affinity.

The data presented below is compiled from competitive radioligand binding assays, which are considered the gold standard for measuring ligand affinity.[7] It is important to note that absolute values can vary between studies due to differences in experimental conditions (e.g., tissue preparation, radioligand used).[8]

Table 3.1: Binding Affinities (Kᵢ) of Anandamide and its Oxygenated Metabolites at Cannabinoid Receptors

| Compound | Class | Receptor | Binding Affinity (Kᵢ) | Relative Affinity vs. AEA | Reference |

| Anandamide (AEA) | Endocannabinoid | CB1 | ~88 - 239 nM | Baseline | [8] |

| CB2 | ~440 nM | Baseline | [8] | ||

| 12-HETE-EA | LOX Metabolite | CB1 | ~44 nM (Twice that of AEA) | Higher | [6] |

| CB2 | Binds with similar affinity to AEA | Similar | [9] | ||

| 15-HETE-EA | LOX Metabolite | CB1 | Binds selectively to CB1 | Lower than AEA | [9] |

| CB2 | - | - | |||

| 11-HETE-EA | LOX Metabolite | CB1 | Does not bind | No Affinity | [9] |

| CB2 | Does not bind | No Affinity | [9] | ||

| 5,6-EET-EA | P450 Metabolite | CB1 | Partial Agonist | Lower than AEA | [10] |

| CB2 | Binds with ~1000x greater affinity | Substantially Higher | [10] |

Note: Kᵢ values are approximate and collated from multiple sources for comparison. The study by Hampson et al. (1995) reported that 12-hydroxyanandamide had an affinity "twice that of anandamide" for the brain cannabinoid receptor.[6] The study by Snider et al. (2009) noted that 5,6-EET-EA selectively binds CB2 with 1000-fold greater affinity.[10]

Experimental Protocols: Radioligand Binding Assay

Competitive radioligand binding assays are routinely used to determine the binding affinity (Kᵢ) of an unlabeled test compound by measuring its ability to displace a labeled, high-affinity radioligand from the target receptor.[7]

Principle

A fixed concentration of a radioligand (e.g., [³H]CP-55,940, a potent CB1/CB2 agonist) is incubated with a source of cannabinoid receptors (e.g., cell membranes from transfected cells or brain homogenates) in the presence of varying concentrations of the unlabeled competitor compound (e.g., Anandamide or its metabolites). As the concentration of the competitor increases, it displaces more of the radioligand from the receptor. The amount of radioactivity bound to the receptors at equilibrium is measured, and the data is used to calculate the IC₅₀ of the competitor. The Kᵢ is then derived from the IC₅₀ using the Cheng-Prusoff equation.

Detailed Methodology

-

Membrane Preparation:

-

Tissues (e.g., rat brain) or cultured cells expressing CB1 or CB2 receptors are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[11]

-

The homogenate is subjected to centrifugation to remove nuclei and large debris.[11]

-

The resulting supernatant is then ultracentrifuged to pellet the membranes containing the receptors.[11]

-

The membrane pellet is washed, resuspended in an appropriate assay buffer, and the protein concentration is determined (e.g., via BCA assay).[11]

-

-

Competitive Binding Assay:

-

The assay is typically performed in 96-well plates with a final volume of 250 µL.[11]

-

To each well, the following are added:

-

Receptor membrane preparation (e.g., 50-120 µg of protein for tissue).[11]

-

A fixed concentration of radioligand (e.g., [³H]CP-55,940).

-

Varying concentrations of the unlabeled test compound (competitor).

-

-

Controls:

-

Total Binding: Radioligand + Membranes (no competitor).

-

Non-specific Binding (NSB): Radioligand + Membranes + a saturating concentration of a known high-affinity unlabeled ligand (e.g., WIN 55,212-2) to block all specific binding.[12]

-

-

The plate is incubated (e.g., 60-90 minutes at 30°C) with gentle agitation to reach equilibrium.[11]

-

-

Separation and Detection:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[11] This process separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).[7]

-

The filters are washed multiple times with ice-cold wash buffer.[11]

-

Filters are dried, and a scintillation cocktail is added.[11]

-

The radioactivity trapped on each filter is quantified using a scintillation counter.[11]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Competitive Binding Assay

Caption: Workflow for a typical competitive radioligand binding assay.

Anandamide Oxidative Metabolism Pathways

Caption: Primary oxidative metabolism pathways for Anandamide (AEA).

Canonical CB1 Receptor Signaling Pathway

Caption: Canonical Gi/o-coupled signaling cascade of the CB1 receptor.

Discussion and Implications

The data clearly demonstrate that the oxidative metabolism of anandamide is a critical determinant of its pharmacological activity. The transformation from AEA to its various "oxy-Arachidonoyl ethanolamide" derivatives can dramatically alter binding affinity and receptor selectivity.

-

Lipoxygenase (LOX) Pathway: The impact of hydroxylation by LOX is position-dependent. 12-HETE-EA appears to be a potent cannabinoid ligand, retaining or even enhancing affinity for the CB1 receptor compared to AEA.[6] Conversely, hydroxylation at the 11-position abolishes receptor binding entirely, while the 15-HETE-EA metabolite shows reduced affinity.[9] This highlights a precise structural requirement for ligand recognition at the cannabinoid receptor binding pocket.

-

Cytochrome P450 (P450) Pathway: The P450 pathway can generate highly selective ligands. The finding that 5,6-EET-EA has a 1000-fold greater affinity for the CB2 receptor is particularly striking.[10] This suggests that in tissues where both P450 enzymes and CB2 receptors are highly expressed (e.g., immune cells), the local metabolic conversion of AEA could act as a biological switch, shifting signaling from a non-selective CB1/CB2 profile to a highly potent and selective CB2-mediated response.

For drug development professionals, these findings underscore the importance of considering metabolic stability and metabolite activity. A pro-drug designed to release AEA might have unintended effects due to its conversion into metabolites with different receptor profiles. Conversely, designing stable analogs of active metabolites like 12-HETE-EA or 5,6-EET-EA could lead to the development of novel therapeutics with enhanced potency and selectivity for specific cannabinoid receptors.

References

- 1. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]

- 2. Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases: Physiological and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anandamide and its metabolites: what are their roles in the kidney? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino acid determinants in cyclooxygenase-2 oxygenation of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anandamide hydroxylation by brain lipoxygenase:metabolite structures and potencies at the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxygenated metabolites of anandamide and 2-arachidonoylglycerol: conformational analysis and interaction with cannabinoid receptors, membrane transporter, and fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endocannabinoids Anandamide and 2-Arachidonoylglycerol Are Substrates for Human CYP2J2 Epoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Synthesis Pathways of Oxy-Arachidonoyl Ethanolamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl ethanolamide (anandamide or AEA) is an endogenous cannabinoid neurotransmitter involved in regulating a myriad of physiological processes, including pain, mood, appetite, and memory. The bioactivity of anandamide (B1667382) is tightly controlled by its synthesis, transport, and degradation. While hydrolysis by fatty acid amide hydrolase (FAAH) is a primary inactivation pathway, oxidative metabolism of anandamide by several enzyme systems gives rise to a class of molecules known as oxy-arachidonoyl ethanolamides. These oxygenated metabolites are not merely inactive byproducts; they possess their own distinct biological activities and signaling pathways, making them crucial players in the extended endocannabinoid system. This technical guide provides a comprehensive overview of the core biological synthesis pathways of oxy-arachidonoyl ethanolamides, focusing on the enzymatic reactions, quantitative data, experimental protocols, and signaling cascades.

Core Synthesis Pathways

The enzymatic oxygenation of anandamide is primarily carried out by three major enzyme families: Cyclooxygenases (COX), Lipoxygenases (LOX), and Cytochrome P450 (CYP450) monooxygenases. Each pathway generates a unique profile of oxygenated anandamide derivatives with specific biological implications.

Cyclooxygenase (COX) Pathway

The COX pathway, particularly involving the inducible isoform COX-2, is a significant route for anandamide oxidation, especially in inflammatory conditions. COX-2 catalyzes the conversion of anandamide to prostaglandin (B15479496) ethanolamides (prostamides). This process mirrors the conversion of arachidonic acid to prostaglandins.

The primary products of this pathway include prostaglandin E2-ethanolamide (PGE2-EA), prostaglandin D2-ethanolamide (PGD2-EA), and other prostamides. These molecules have been shown to exert effects on intraocular pressure, pain, and inflammation, often through receptors distinct from the classical cannabinoid or prostanoid receptors.[1][2]

Lipoxygenase (LOX) Pathway

Various lipoxygenase enzymes, including 5-LOX, 12-LOX, and 15-LOX, can oxygenate anandamide to produce hydroxyeicosatetraenoyl ethanolamides (HETE-EAs).[3][4][5] For instance, 12-LOX and 15-LOX catalyze the formation of 12-HETE-EA and 15-HETE-EA, respectively. These hydroxylated derivatives of anandamide have been implicated in modulating inflammation and nociception. Some HETE-EAs have been shown to interact with cannabinoid receptors and other cellular targets.[3]

Cytochrome P450 (CYP450) Pathway

The CYP450 superfamily of enzymes is a major contributor to the oxidative metabolism of anandamide, generating a diverse array of products, including both epoxides (epoxyeicosatrienoic acid ethanolamides or EET-EAs) and hydroxylated derivatives (HETE-EAs).[6][7] Several CYP isoforms are involved, with varying product specificities. For example, CYP2J2 and CYP2D6 can produce various EET-EAs, while CYP4F2 is primarily responsible for the formation of 20-HETE-EA.[7] These metabolites have demonstrated roles in cardiovascular regulation, inflammation, and cellular proliferation.[8][9][10][11]

Quantitative Data: Enzyme Kinetics

The efficiency of anandamide oxygenation by these enzymatic pathways can be compared through their kinetic parameters, primarily the Michaelis constant (K_m_) and the maximum reaction velocity (V_max_). The following tables summarize the available quantitative data for the key enzymes involved in the synthesis of oxy-arachidonoyl ethanolamides.

Table 1: Kinetic Parameters for Cytochrome P450 (CYP450) Mediated Anandamide Oxidation

| CYP450 Isoform | Product(s) | K_m_ (µM) | V_max_ (pmol/min/pmol CYP) | Source |

| CYP4F2 | 20-HETE-EA | 0.7 | 11.5 | [7] |

| CYP3A4 | EET-EAs | 4-5 | Not specified | [7] |

Table 2: Kinetic Parameters for Lipoxygenase (LOX) Mediated Anandamide Oxidation

| LOX Isoform | Product(s) | K_m_ (µM) | V_max_ | Source |

| 12-LOX (porcine leukocyte) | 12-HETE-EA | Statistically identical to arachidonic acid | Statistically identical to arachidonic acid | General literature review |

| 15-LOX (soybean) | 15-HETE-EA | Similar to linoleic acid | Similar to linoleic acid | General literature review |

Experimental Protocols

The study of oxy-arachidonoyl ethanolamide biosynthesis involves a combination of in vitro enzymatic assays and sophisticated analytical techniques for product identification and quantification.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol is adapted from commercially available COX-2 inhibitor screening kits and the scientific literature.[12][13]

Objective: To determine the inhibitory effect of a test compound on COX-2 catalyzed anandamide oxygenation.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

Heme

-

Anandamide (substrate)

-

Test inhibitor compound

-

Arachidonic acid (for reaction initiation)

-

96-well plate

-

Fluorometric or colorimetric plate reader

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, heme, and COX-2 enzyme to the designated wells.

-

Inhibitor Addition: Add various concentrations of the test inhibitor or a vehicle control (e.g., DMSO) to the wells.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding anandamide or arachidonic acid to all wells.

-

Kinetic Measurement: Immediately begin reading the fluorescence or absorbance in a kinetic mode at appropriate wavelengths (e.g., Ex/Em = 535/587 nm for fluorometric assays) at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

In Vitro Lipoxygenase (LOX) Activity Assay

This protocol is a generalized procedure based on available lipoxygenase activity assay kits and published methods.[14][15][16]

Objective: To measure the activity of lipoxygenase with anandamide as a substrate.

Materials:

-

Lipoxygenase enzyme (e.g., from soybean or recombinant)

-

LOX Assay Buffer

-

Anandamide (substrate)

-

96-well UV-compatible plate or quartz cuvettes

-

Spectrophotometer capable of reading at 234 nm

Procedure:

-

Reagent Preparation: Prepare a stock solution of anandamide in an appropriate solvent (e.g., ethanol). Prepare the LOX assay buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0-7.4).

-

Reaction Mixture: In a microplate well or cuvette, add the LOX assay buffer and the anandamide substrate.

-

Enzyme Addition: To initiate the reaction, add the lipoxygenase enzyme solution to the reaction mixture.

-

Absorbance Measurement: Immediately start monitoring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxide product. Record the absorbance at regular time intervals.

-

Calculation of Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. One unit of lipoxygenase activity is typically defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute at 234 nm under the specified conditions.

Quantification of Oxy-Arachidonoyl Ethanolamides by LC-MS/MS

This is a generalized protocol for the extraction and quantification of oxygenated anandamide metabolites from biological samples.

Objective: To quantify the levels of various oxy-arachidonoyl ethanolamides in a biological matrix.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Internal standards (deuterated analogs of the analytes)

-

Extraction solvent (e.g., ethyl acetate, acetonitrile)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize the biological sample in a suitable buffer.

-

Add a known amount of the internal standard mixture to the homogenate.

-

Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate).

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a C18 reverse-phase column.

-

Separate the analytes using a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) with additives like formic acid or acetic acid.

-

Detect the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for each analyte and its corresponding internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of authentic standards.

-

Quantify the amount of each this compound in the sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

Signaling Pathways and Experimental Workflows

The oxygenated metabolites of anandamide are not simply degradation products but are bioactive lipids that initiate their own signaling cascades. Understanding these pathways is crucial for elucidating their physiological and pathological roles.

Experimental Workflow for Studying Anandamide Metabolism

The following diagram illustrates a typical experimental workflow for investigating the enzymatic metabolism of anandamide and the biological effects of its oxygenated metabolites.

Signaling Pathway of Prostaglandin E2-Ethanolamide (PGE2-EA)

PGE2-EA, a major product of the COX-2 pathway, has been shown to exert its effects through G-protein coupled receptors, particularly the EP receptors, leading to the modulation of intracellular cyclic AMP (cAMP) levels.[17][18]

Signaling Pathway of 20-HETE-Ethanolamide

While specific data for 20-HETE-ethanolamide is less abundant, the signaling of its structural analog, 20-HETE, is well-characterized and provides a likely model. 20-HETE is known to be a potent vasoconstrictor and modulator of vascular tone, acting through various signaling mechanisms including G-protein coupled receptors and ion channels.[8][9][10][11]

Signaling Pathway of 14,15-EET-Ethanolamide

Similar to HETE-ethanolamides, the signaling of EET-ethanolamides can be inferred from their corresponding fatty acids. 14,15-EET is known to have vasodilatory and anti-inflammatory effects, often mediated through pathways involving cAMP and activation of protein kinases.[19][20][21][22]

Conclusion

The biological synthesis of oxy-arachidonoyl ethanolamides represents a significant branch of endocannabinoid metabolism, expanding the functional repertoire of this important signaling system. The COX, LOX, and CYP450 pathways generate a diverse array of bioactive lipids that warrant further investigation as potential therapeutic targets for a range of pathological conditions. This technical guide provides a foundational understanding of these pathways, offering researchers, scientists, and drug development professionals a detailed resource to navigate this complex and rapidly evolving field. Future research focused on elucidating the precise kinetic parameters of all involved enzymes, further detailing the downstream signaling cascades, and understanding the physiological context of these pathways will be critical for harnessing their therapeutic potential.

References

- 1. Metabolism of anandamide by COX-2 is necessary for endocannabinoid-induced cell death in tumorigenic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases: Physiological and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anandamide metabolism by human liver and kidney microsomal cytochrome p450 enzymes to form hydroxyeicosatetraenoic and epoxyeicosatrienoic acid ethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. abcam.com [abcam.com]

- 14. resources.bio-techne.com [resources.bio-techne.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Lipoxygenase activity determination [protocols.io]

- 17. Characterisation of the prostaglandin E2-ethanolamide suppression of tumour necrosis factor-α production in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mechanism of Action of oxy-Arachidonoyl Ethanolamide on CB1/CB2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxy-Arachidonoyl ethanolamide (oxy-AEA), specifically the N-(2-hydroxyethoxy)-5Z,8Z,11Z,14Z-eicosatetraenamide derivative, represents a significant departure from the pharmacological profile of its parent compound, anandamide (B1667382) (AEA). This technical guide delineates the mechanism of action of oxy-AEA on cannabinoid receptors CB1 and CB2, highlighting its unique receptor selectivity. Quantitative binding affinity data reveals a notable preference for the CB2 receptor over the CB1 receptor, a reversal of the affinity profile observed for anandamide. This guide provides a comprehensive overview of its binding characteristics, the canonical signaling pathways of cannabinoid receptors, and detailed experimental protocols for the key assays used to characterize this and similar compounds.

Introduction

Anandamide (AEA) is an endogenous cannabinoid that plays a crucial role in various physiological processes through its interaction with the cannabinoid receptors CB1 and CB2. The pharmacological effects of AEA are primarily mediated by its higher affinity for the CB1 receptor, which is predominantly expressed in the central nervous system. The exploration of AEA derivatives has led to the synthesis of this compound (oxy-AEA), an O-alkyl-N-acyl oxyhomologue of AEA. This modification results in a significant alteration of its receptor binding profile, making it a valuable tool for investigating the distinct physiological roles of the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues.

Quantitative Data Presentation

The binding affinity of oxy-AEA for human CB1 (hCB1) and CB2 (hCB2) receptors has been determined through competitive radioligand binding assays. The data, summarized in the table below, clearly demonstrates the reversed affinity ratio of oxy-AEA compared to its parent compound, anandamide.

| Compound | Receptor | Ki (µM) | Reference |

| This compound | hCB1 | 0.47 | Appendino et al., 2006[1] |

| hCB2 | 0.081 | Appendino et al., 2006[1] | |

| Anandamide (AEA) | hCB1 | 0.07 | Cayman Chemical[2] |

| hCB2 | 0.18 | Cayman Chemical[2] |

Table 1: Binding Affinities (Ki) of this compound and Anandamide for Human Cannabinoid Receptors.

Mechanism of Action and Signaling Pathways

While specific functional data for oxy-AEA is still emerging, its binding to CB1 and CB2 receptors suggests that it modulates the canonical G-protein coupled signaling pathways associated with these receptors. Both CB1 and CB2 receptors are coupled to inhibitory G-proteins (Gαi/o).

Upon agonist binding, the following signaling cascade is typically initiated:

-

G-Protein Activation: The agonist-bound receptor facilitates the exchange of GDP for GTP on the α-subunit of the G-protein.

-

Dissociation: The Gα-GTP and Gβγ subunits dissociate.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunit can also activate the MAPK/ERK signaling cascade, which is involved in cell proliferation, differentiation, and survival.

-

The selectivity of oxy-AEA for the CB2 receptor suggests that its primary effects will be mediated through the signaling pathways coupled to CB2, predominantly impacting immune function and inflammatory responses.

Visualizing the Signaling Pathway

Experimental Protocols

The characterization of oxy-AEA's interaction with cannabinoid receptors involves several key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.

Objective: To determine the Ki of oxy-AEA for hCB1 and hCB2 receptors.

Materials:

-

Membrane preparations from cells stably expressing hCB1 or hCB2 receptors.

-

Radioligand: [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Protocol:

-

Prepare serial dilutions of oxy-AEA in binding buffer.

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the appropriate dilution of oxy-AEA.

-

50 µL of [³H]CP55,940 at a concentration close to its Kd.

-

50 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of oxy-AEA by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of oxy-AEA that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a ligand, providing information on its efficacy (agonist, partial agonist, or inverse agonist).

Objective: To determine the functional activity of oxy-AEA at hCB1 and hCB2 receptors.

Materials:

-

Membrane preparations from cells expressing hCB1 or hCB2 receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Test compound: this compound.

-

GDP (Guanosine diphosphate).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Protocol:

-

Prepare serial dilutions of oxy-AEA in assay buffer.

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer containing GDP (final concentration ~10 µM).

-

50 µL of the appropriate dilution of oxy-AEA.

-

50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

50 µL of the membrane preparation.

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plates.

-

Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters.

-

Add scintillation cocktail and count the radioactivity.

-

Plot the amount of [³⁵S]GTPγS bound as a function of the log concentration of oxy-AEA.

-

Determine the EC₅₀ (potency) and Emax (efficacy) values from the resulting dose-response curve.

cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o activation.

Objective: To confirm the Gαi/o-coupling of oxy-AEA's action at CB1 and CB2 receptors.

Materials:

-

Whole cells expressing hCB1 or hCB2 receptors.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound: this compound.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

Cell lysis buffer.

Protocol:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of oxy-AEA for a short period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the presence of oxy-AEA for 15-30 minutes.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of oxy-AEA.

-

Determine the IC₅₀ value for the inhibition of cAMP production.

Conclusion

This compound demonstrates a compelling and unique pharmacological profile, characterized by its selective affinity for the CB2 receptor. This reversal of the CB1/CB2 affinity ratio compared to anandamide positions oxy-AEA as a valuable pharmacological tool for the targeted investigation of CB2 receptor function in immunity, inflammation, and other peripheral processes. Further functional characterization is necessary to fully elucidate its efficacy and potential as a therapeutic lead. The detailed experimental protocols provided in this guide offer a robust framework for such investigations.

References

Downstream Signaling Pathways Activated by oxy-Arachidonoyl Ethanolamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

oxy-Arachidonoyl ethanolamide (oxy-AEA), formally known as N-(2-hydroxyethoxy)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a synthetic oxyhomologue of the endocannabinoid anandamide (B1667382) (AEA). Unlike anandamide, which exhibits a higher affinity for the cannabinoid receptor type 1 (CB1), oxy-AEA demonstrates a reversed affinity profile, showing marked selectivity for the cannabinoid receptor type 2 (CB2)[1]. This selective agonism at the CB2 receptor makes oxy-AEA a valuable tool for investigating the physiological and pathophysiological roles of CB2 signaling, particularly in the context of the immune system and inflammation, where CB2 is predominantly expressed.

This technical guide provides a comprehensive overview of the known and presumed downstream signaling pathways activated by this compound. It includes quantitative data on its receptor binding, detailed experimental protocols for studying its functional effects, and visual diagrams of the relevant signaling cascades and experimental workflows.

Receptor Binding Profile of this compound

The primary molecular targets of oxy-AEA are the cannabinoid receptors CB1 and CB2. The binding affinities of oxy-AEA for the human orthologs of these receptors have been determined through radioligand binding assays.

| Compound | Receptor | Ki (μM) | Reference |

| This compound (oxy-AEA) | hCB1 | 0.47 | [2] |

| hCB2 | 0.081 | [2] | |

| Anandamide (AEA) | hCB1 | 0.07 | [1] |

| hCB2 | 0.18 | [1] |

Downstream Signaling Pathways

While direct experimental evidence detailing the complete downstream signaling cascade initiated specifically by oxy-AEA is limited, its selective agonism at the CB2 receptor allows for a well-supported presumption of its signaling mechanisms based on the canonical pathways of CB2 activation. CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins.

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for CB2 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Gβγ-Mediated Activation of MAPK/ERK and PI3K/Akt Pathways

The Gβγ subunits dissociated from the heterotrimeric G-protein upon receptor activation can initiate their own signaling cascades. These can include the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial for regulating cellular processes such as proliferation, survival, and inflammation.

Experimental Protocols

To empirically determine the downstream signaling effects of this compound, a series of in vitro cellular assays can be employed. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of oxy-AEA for CB1 and CB2 receptors.

Materials:

-

Cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [3H]CP-55,940.

-

Non-specific binding control: unlabeled CP-55,940.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5% BSA, pH 7.4.

-

96-well filter plates (e.g., Millipore).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of oxy-AEA in assay buffer.

-

In a 96-well plate, add cell membranes (10-20 µg protein/well), [3H]CP-55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and varying concentrations of oxy-AEA.

-

For total binding, omit the competitor (oxy-AEA). For non-specific binding, add a high concentration of unlabeled CP-55,940 (e.g., 10 µM).

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of oxy-AEA to inhibit adenylyl cyclase activity.

Materials:

-

CHO-K1 cells stably expressing human CB2 receptors.

-

Assay buffer: HBSS with 5 mM HEPES, 0.1% BSA.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white opaque plates.

Procedure:

-

Seed CHO-hCB2 cells into a 384-well plate and incubate overnight.

-

Remove the culture medium and replace it with assay buffer.

-

Add serial dilutions of oxy-AEA to the wells and pre-incubate for 15-30 minutes at room temperature.

-

Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except the basal control) to stimulate cAMP production.

-

Incubate for 30-60 minutes at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Generate a dose-response curve and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines if oxy-AEA activates the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

HEK293 or other suitable cells expressing CB2 receptors.

-

Serum-free culture medium.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of oxy-AEA for different time points (e.g., 5, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities to determine the fold-change in ERK phosphorylation.

Conclusion

This compound is a valuable pharmacological tool due to its selective agonist activity at the CB2 receptor. While direct experimental data on its downstream signaling is still emerging, its activity is presumed to follow the canonical Gαi/o-coupled pathways of CB2 activation, leading to the inhibition of adenylyl cyclase and potential modulation of the MAPK/ERK and PI3K/Akt pathways. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of the functional consequences of oxy-AEA-mediated CB2 receptor activation. Further research in this area will be crucial for elucidating the full therapeutic potential of targeting the CB2 receptor with selective agonists like oxy-AEA.

References

Cellular Targets of Oxy-Arachidonoyl Ethanolamide Beyond Cannabinoid Receptors: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl ethanolamide (anandamide or AEA), a primary endocannabinoid, undergoes oxidative metabolism to form a class of compounds collectively known as oxy-Arachidonoyl ethanolamides (oxy-AEAs). While AEA's interactions with cannabinoid receptors CB1 and CB2 are well-documented, its oxidized metabolites exhibit distinct pharmacological profiles, engaging a range of cellular targets beyond the endocannabinoid system. This technical guide provides a comprehensive overview of the current understanding of these non-cannabinoid receptor targets, focusing on the transient receptor potential vanilloid 1 (TRPV1) channel and peroxisome proliferator-activated receptors (PPARs). This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers in pharmacology and drug development.

Introduction

The enzymatic oxidation of anandamide (B1667382) by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes generates a diverse array of signaling lipids, including prostaglandin (B15479496) ethanolamides (prostamides), hydroxyeicosatetraenoic acid ethanolamides (HETE-EAs), hydroperoxyeicosatetraenoic acid ethanolamides (HpETE-EAs), and epoxyeicosatrienoic acid ethanolamides (EET-EAs). These oxy-AEAs possess unique biological activities that are often independent of cannabinoid receptor activation. Understanding their interactions with alternative cellular targets is crucial for elucidating the full spectrum of endocannabinoid signaling and for the development of novel therapeutics. This guide focuses on the interactions of these metabolites with TRPV1 and PPARs, two prominent non-cannabinoid targets.

Key Non-Cannabinoid Targets and Quantitative Data

The primary non-cannabinoid targets for oxy-AEAs identified to date are the TRPV1 ion channel and the nuclear receptor superfamily of PPARs. The following tables summarize the available quantitative data for the interaction of various oxy-AEAs with these targets.

Table 1: Interaction of Oxy-Arachidonoyl Ethanolamides with TRPV1

| Compound | Species | Assay Type | Parameter | Value | Reference |

| 20-HETE | Human | Whole-cell patch clamp | EC50 | 12.04 ± 1.47 µM | [1] |

| 12(S)-HpETE | Rat | Coronary vasodilation | EC50 | ~0.6 fM | [2] |

| Anandamide (for comparison) | Human | Patch-clamp recording | EC50 | 6.02 ± 1.23 µM | [3] |

Table 2: Interaction of Oxy-Arachidonoyl Ethanolamides and Related Compounds with PPARs

| Compound | Receptor | Species | Assay Type | Parameter | Value | Reference |

| 20-COOH-AA | PPARα | Human | Radioligand binding | Kd | 0.87 ± 0.12 µM | [4] |

| 20-COOH-AA | PPARγ | Human | Radioligand binding | Kd | 1.7 ± 0.5 µM | [4] |

| 14,15-DHET | PPARα | N/A | Radioligand binding | Kd | 1.4 µM | [5] |

| 15(S)-HETE | PPARγ | Human | Soft agar (B569324) colony-forming | IC50 | 30 µM | [6] |

| EETs | PPARγ | Murine | Competition binding assay | Kd | µM range | [7] |

Signaling Pathways

The interaction of oxy-AEAs with their non-cannabinoid targets initiates distinct downstream signaling cascades.

20-HETE-EA and Related Compounds

20-Hydroxyeicosatetraenoic acid (20-HETE), the precursor to 20-HETE-EA, activates several signaling pathways that are likely shared by its ethanolamide conjugate. Activation of GPR75, a G-protein coupled receptor, by 20-HETE leads to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the MAPK/ERK and PI3K/Akt pathways[8]. In vascular smooth muscle cells, 20-HETE-mediated activation of Protein Kinase C (PKC) contributes to vasoconstriction[9].

Prostaglandin Ethanolamides (Prostamides)

Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α) signal through their respective EP and FP receptors, which are G-protein coupled receptors. PGE2 can couple to Gs, Gi, or Gq proteins, leading to the modulation of cAMP levels and intracellular calcium, thereby activating downstream pathways such as PKA, PKC, and ERK[8][10][11]. PGF2α primarily signals through Gq, activating the PLC/IP3/Ca2+ and DAG/PKC pathways[12][13]. While PGE2-EA and PGF2α-EA have been shown to have low affinity for the classical prostanoid receptors, they may act through as yet unidentified receptors, potentially initiating similar downstream cascades[5].

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the interactions between oxy-AEAs and their cellular targets.

Calcium Imaging Assay for TRPV1 Activation

This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV1 activation by oxy-AEAs using a fluorescent calcium indicator.

Workflow:

Detailed Method:

-

Cell Culture and Plating:

-

Culture Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human TRPV1 channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent (e.g., G418) if applicable.

-

Seed the cells into 96-well black-walled, clear-bottom plates at a density that allows them to reach 80-90% confluency on the day of the assay.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02%) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with the physiological salt solution to remove excess dye.

-

-

Compound Application and Measurement:

-

Prepare serial dilutions of the oxy-AEA test compounds in the physiological salt solution.

-

Add the compound solutions to the wells.

-

Measure the baseline fluorescence using a fluorescent plate reader or a fluorescence microscope equipped with a camera and appropriate filters (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4).

-

Record the fluorescence intensity over time to monitor changes in intracellular calcium. A positive control, such as capsaicin, should be used to confirm channel functionality.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the response to the maximum response elicited by a saturating concentration of a known agonist.

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Luciferase Reporter Assay for PPAR Activation

This assay measures the ability of oxy-AEAs to activate PPARs by quantifying the expression of a reporter gene (luciferase) under the control of a PPAR response element (PPRE).

Workflow:

Detailed Method:

-

Cell Culture and Transfection:

-

Culture cells such as COS-7 or HEK293 in DMEM with 10% FBS.

-

Seed cells into 24- or 48-well plates.

-

Co-transfect the cells using a suitable transfection reagent with an expression vector for the PPAR isoform of interest (PPARα, PPARγ, or PPARδ), a reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene, and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Compound Treatment:

-

Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the oxy-AEA test compounds. Include a known PPAR agonist as a positive control (e.g., WY-14643 for PPARα, rosiglitazone (B1679542) for PPARγ).

-

Incubate the cells for an additional 24-48 hours.

-

-

Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.

-

Calculate the fold activation by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.

-

Plot the fold activation against the logarithm of the compound concentration and fit the data to determine the EC50 value.

-

Conclusion

The oxidized metabolites of anandamide, collectively termed oxy-Arachidonoyl ethanolamides, represent a class of signaling lipids with diverse biological activities that extend beyond the classical cannabinoid receptors. This guide has highlighted the current knowledge regarding their interactions with TRPV1 and PPARs, providing available quantitative data, outlining their signaling pathways, and detailing key experimental protocols. Further research is warranted to fully elucidate the complete pharmacological profiles of these compounds, which may lead to the development of novel therapeutic agents targeting these non-cannabinoid pathways for a variety of pathological conditions. The methodologies and data presented herein provide a foundational resource for scientists and researchers dedicated to advancing this exciting field of study.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 20-carboxy-arachidonic acid is a dual activator of peroxisome proliferator-activated receptors alpha and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. 20-Hydroxyeicosatetraenoic acid inhibits ATP-induced COX-2 expression via peroxisome proliferator activator receptor-α in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Synthesis and binding affinity of a fluorine-substituted peroxisome proliferator-activated gamma (PPARgamma) ligand as a potential positron emission tomography (PET) imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for Stable oxy-Arachidonoyl Ethanolamide: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract